(1S,3R,5R)-1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride
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Description
(1S,3R,5R)-1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride is a useful research compound. Its molecular formula is C10H20ClNO and its molecular weight is 205.73. The purity is usually 95%.
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Scientific Research Applications
Hexadentate N3O3 Amine Phenol Ligands for Group 13 Metal Ions
This study focuses on the preparation and characterization of several N3O3 amine phenols, highlighting their relevance in the field of inorganic chemistry, particularly for group 13 metal ions. These compounds, through their complexation behavior and structural characteristics, contribute to the understanding of metal-ligand interactions and the design of novel coordination compounds (Liu et al., 1993).
Synthesis of Bicyclo[3.2.0]hept-2-en-6-one Derivatives
This research outlines the synthesis of derivatives of bicyclo[3.2.0]hept-2-en-6-one through cine substitution reactions, demonstrating the versatility of these compounds in organic synthesis. Such methodologies could be applicable to the synthesis and modification of the compound , underscoring the importance of these chemical transformations in developing pharmaceuticals and other functional materials (Butenschön, 1994).
Antagonists of the Substance P (NK1) Receptor
This study presents the development of a potent nonpeptide antagonist of the substance P (NK1) receptor, showcasing the critical role of structural specificity in pharmaceutical research. It illustrates how modifications in the chemical structure can lead to significant biological activity, relevant to the development of therapeutic agents (Snider et al., 1991).
Properties
IUPAC Name |
(1S,3R,5R)-1-methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-12-10-4-2-3-8(6-10)5-9(11)7-10;/h8-9H,2-7,11H2,1H3;1H/t8-,9-,10+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQTYHXPXWHFKK-RIHXGJNQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CCCC(C1)CC(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@]12CCC[C@@H](C1)C[C@H](C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.